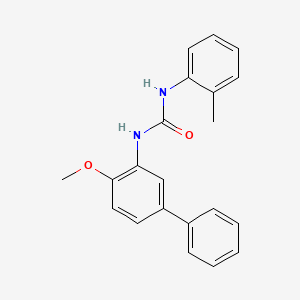![molecular formula C14H16FNO3 B4898052 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4898052.png)
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as FL118, is a novel anticancer agent that has been developed in recent years. It is a small molecule inhibitor that has shown promising results in preclinical studies.
Mécanisme D'action
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid works by inhibiting the function of multiple proteins that are involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of MDM2, a protein that is overexpressed in many types of cancer and is involved in the degradation of the tumor suppressor protein p53. 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid also inhibits the activity of survivin, a protein that is overexpressed in many types of cancer and is involved in the inhibition of apoptosis.
Biochemical and Physiological Effects:
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the normal functioning of cells. It has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have minimal toxicity in normal cells, which is an important consideration for the development of anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid is its potent anticancer activity against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy agents. 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to be effective in animal models of cancer, which is an important step in the development of anticancer agents. One of the limitations of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid is its low overall yield in the synthesis process, which can make it difficult to produce large quantities of the compound for use in laboratory experiments.
Orientations Futures
There are several future directions for the development of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid as an anticancer agent. One potential direction is the development of new synthetic methods that can increase the overall yield of the compound. Another potential direction is the development of new formulations of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid that can improve its pharmacokinetic properties and increase its bioavailability. Finally, further preclinical and clinical studies are needed to fully understand the potential of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid as an anticancer agent and to determine its optimal use in the treatment of cancer.
Méthodes De Synthèse
The synthesis of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid involves a series of chemical reactions that result in the formation of the final product. The starting material is 2-fluoroaniline, which undergoes a reaction with cyclohexanone to form 2-{[(2-fluorophenyl)amino]cyclohexyl}ketone. This intermediate is then reacted with phosgene to form 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid. The overall yield of this process is around 30%.
Applications De Recherche Scientifique
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been extensively studied in preclinical models of cancer. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy agents. 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to be effective in animal models of cancer, both as a single agent and in combination with other anticancer agents.
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h3-4,7-10H,1-2,5-6H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNKCRIJIUDDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

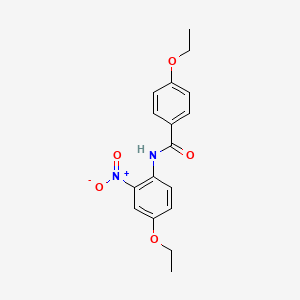
![6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4897991.png)
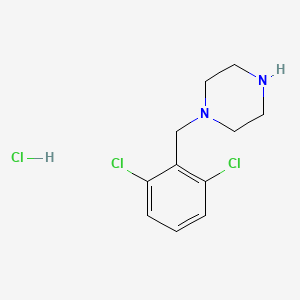
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4898007.png)
![ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4898016.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)
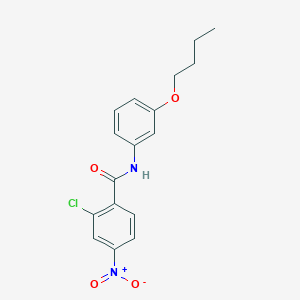
![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![potassium naphtho[2,1-b]furan-1-ylacetate](/img/structure/B4898047.png)
![2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4898053.png)
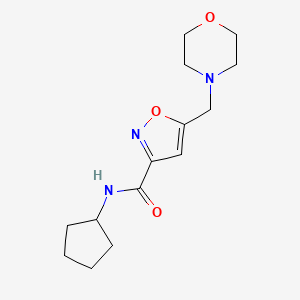
![2-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4898067.png)
![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)
